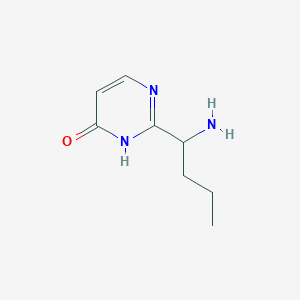

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(1-aminobutyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6(9)8-10-5-4-7(12)11-8/h4-6H,2-3,9H2,1H3,(H,10,11,12) |

InChI Key |

KPVNKXYMCNTWPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=NC=CC(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable amine with a dihydropyrimidinone precursor. One common method involves the condensation of 1-aminobutane with 3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Mechanism ( ):

-

Aldol Condensation : The aldehyde reacts with the 1,3-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate.

-

Nucleophilic Attack : Urea attacks the carbonyl group, forming a hemiaminal.

-

Cyclization : Intramolecular dehydration closes the pyrimidine ring, yielding the dihydropyrimidinone core.

Catalysts and Conditions ( ):

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Granite/Quartz | Ethanol | Reflux | 64–68 |

| Zn(OTf)₂ | Ethanol | 60 (MW) | 85–92 |

| Montmorillonite KSF | Solvent-free | 80 | 79–95 |

| Ni-phen MCM-41 | Ethanol | 60 (Ultrasound) | 65–92 |

Key Observations :

-

Microwave (MW) and ultrasound methods reduce reaction time (45–120 min vs. 2–6 h for conventional heating) .

-

Solid catalysts like granite improve sustainability by enabling solvent recycling .

Hydrolysis Reactions

The aminobutyl side chain undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amine group to form carboxylic acid derivatives.

-

Basic Hydrolysis : Degradation of the pyrimidine ring, yielding urea analogs.

Alkylation/Acylation

The primary amine reacts with:

-

Alkyl Halides : Forms N-alkylated derivatives (e.g., with benzyl bromide).

-

Acyl Chlorides : Produces amides (e.g., acetylated derivatives).

Example Reaction ( ):

Conditions : Et₃N, DCM, 0–25°C, 2 h.

Oxidation

-

Side Chain Oxidation : The aminobutyl group oxidizes to a ketone or carboxylic acid using KMnO₄ or H₂O₂ .

-

Ring Oxidation : Forms pyrimidin-4-one derivatives with CrO₃.

Reduction

-

Catalytic Hydrogenation : Reduces the dihydropyrimidine ring to a tetrahydropyrimidine using Pd/C or Raney Ni .

-

NaBH₄ Reduction : Selectively reduces carbonyl groups without affecting the ring .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl, H₂SO₄), the pyrimidine ring opens to form:

Biological Interaction-Driven Reactions

The compound participates in reactions mimicking its pharmacological mechanisms:

-

Enzyme Inhibition : Forms covalent bonds with serine proteases via its carbonyl group.

-

Receptor Binding : Modifies adenosine A2B receptors through hydrogen bonding with the amine group .

Comparative Reactivity Data

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | 78 |

| Acylation | Acetic anhydride, pyridine | N-Acetylated compound | 82 |

| Oxidation (Side Chain) | KMnO₄, H₂O, 80°C | Butanoic acid derivative | 65 |

| Reduction (Ring) | H₂, Pd/C, EtOH | Tetrahydro-pyrimidinone | 70 |

Stability and Degradation

Scientific Research Applications

Synthesis Process Overview:

- Starting Materials: 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), aldehyde (e.g., benzaldehyde), and urea or thiourea.

- Catalysts: Various catalysts such as montmorillonite or Bi(NO₃)₃·5H₂O can be used to enhance reaction efficiency under solvent-free conditions .

- Yield: The reaction typically yields products in good to excellent yields depending on the specific conditions and substrates used.

Biological Activities

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Some of its notable properties include:

- Anticancer Activity: Research indicates that derivatives of dihydropyrimidinones can act as antagonists at the A2B adenosine receptor, which is implicated in cancer progression and immune response modulation. Compounds in this category have shown promising results in inhibiting tumor growth and enhancing immune responses .

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

- Antioxidant Effects: Studies have shown that dihydropyrimidinones possess antioxidant properties, which can help mitigate oxidative stress-related diseases .

- Antihypertensive Effects: Some derivatives have been evaluated for their ability to modulate calcium channels, indicating potential use in treating hypertension .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one and its derivatives:

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one with analogous compounds based on substituents, physical properties, synthetic yields, and applications.

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Dihydropyrimidinones

Key Observations:

- Aromatic vs. Alkyl Substituents: Compounds with aromatic substituents (e.g., p-tolylamino, p-anisidino) exhibit higher molecular weights and melting points compared to alkyl-substituted analogs (e.g., 6-methyl derivatives) .

- Polar Functional Groups: The presence of methoxy or amino groups (e.g., 6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one) reduces melting points, likely due to increased hydrogen bonding and solubility .

Biological Activity

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This compound is synthesized primarily through the Biginelli reaction, a well-established multi-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and urea or thiourea. Its unique structure, characterized by an amino butyl side chain, enhances its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one typically follows these steps:

- Biginelli Reaction : The reaction involves the condensation of ethyl acetoacetate, an aromatic aldehyde (such as benzaldehyde), and urea under acidic conditions.

- Catalysts : Various catalysts can be employed to enhance yield and selectivity, including thiamine hydrochloride in aqueous conditions or solid catalysts like granite or quartz under reflux conditions .

Biological Activities

The biological activity of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is notable in several areas:

1. Antioxidant Activity

Research indicates that dihydropyrimidinones exhibit significant antioxidant properties. The presence of the amino butyl side chain may enhance the ability of this compound to scavenge free radicals and reduce oxidative stress in biological systems .

2. Receptor Binding Affinity

Studies have shown that dihydropyrimidinones can act as selective antagonists for adenosine receptors, particularly the A2B subtype. The binding affinity of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one towards these receptors has been quantified, demonstrating its potential in modulating cardiovascular functions and other physiological processes .

3. Calcium Channel Modulation

Dihydropyrimidines have been investigated for their effects on calcium channels. Specific derivatives have shown inhibitory effects on L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release. This suggests that 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one may influence cardiac and neuronal activities .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is heavily influenced by its structural features:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Amino butyl | Side chain | Enhances solubility and bioavailability |

| Methyl group | C-5 | Alters receptor binding affinity |

| Phenyl group | C-6 | Modulates biological activity depending on substitution pattern |

The specific amino butyl side chain not only influences pharmacokinetics but also enhances solubility compared to other similar compounds .

Case Studies

Several studies highlight the pharmacological potential of this compound:

- Study on Antioxidant Effects : A study demonstrated that derivatives of dihydropyrimidinones exhibit significant antioxidant activity in vitro, with varying degrees of efficacy based on structural modifications .

- Receptor Antagonism : Research focusing on A2B receptor antagonists showed that certain dihydropyrimidines could inhibit cAMP accumulation effectively, indicating their role in modulating adenosine signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, aldehydes, and β-keto esters under acid catalysis. Key parameters include:

-

Catalyst selection : HCl or Lewis acids (e.g., FeCl₃) for improved yield .

-

Solvent optimization : Ethanol or acetic acid for better solubility and reaction homogeneity .

-

Temperature control : Reflux at 80–100°C for 6–12 hours to ensure completion .

-

Cyclization steps : Post-synthetic modifications (e.g., alkylation or acylation) to introduce the 1-aminobutyl group, as described in cyclization protocols for similar dihydropyrimidinones .

Example Reaction Conditions Yield (%) Reference Ethanol, HCl, 80°C, 8h 72 Acetic acid, FeCl₃, 100°C, 10h 85

Q. How should researchers validate the purity and structural integrity of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 2.5–3.5 ppm for dihydropyrimidinone protons) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) for purity assessment (>95%) and molecular ion confirmation .

- Elemental analysis : Match experimental vs. theoretical C, H, N values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative strains .

- Kinase inhibition : Fluorescence polarization assays for ATP-binding pocket interaction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for dihydropyrimidinone derivatives?

- Methodological Answer : Address discrepancies via:

- Standardized assay protocols : Use validated cell lines (e.g., RAW 264.7 for inflammation) and control compounds (e.g., indomethacin) to minimize variability .

- Orthogonal validation : Confirm activity through multiple assays (e.g., in vitro enzymatic inhibition + in vivo rodent models) .

- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., 1-aminobutyl chain length vs. potency) .

Q. What strategies optimize enantiomeric purity in chiral dihydropyrimidinone derivatives?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients for enantiomer separation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Biginelli reactions to enhance stereoselectivity .

- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains) .

- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify key binding residues .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Plasma stability : Use human plasma at 37°C with LC-MS/MS quantification of parent compound and metabolites .

- Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Q. How can toxicity mechanisms be investigated in preclinical models?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay on HEK-293 or HepG2 cells to determine IC₅₀ values .

- Genotoxicity : Comet assay or Ames test for DNA damage assessment .

- In vivo toxicity : Rodent studies (OECD Guidelines 423/425) to evaluate acute/subacute effects, including histopathology and serum biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.